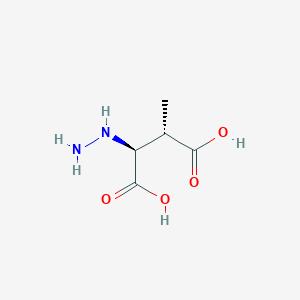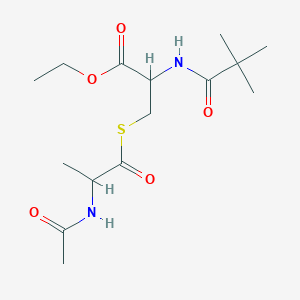
Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate, also known as EADP, is a synthetic compound that has been widely used in scientific research. It is a derivative of the natural amino acid cysteine and has been found to have potential therapeutic applications in various fields of medicine.
Wirkmechanismus
The mechanism of action of Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and oxidative stress. Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate has been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, thereby reducing oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has been found to reduce the levels of ROS and pro-inflammatory cytokines in various cell types, including cancer cells. Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate has several advantages for lab experiments, including its synthetic availability, stability, and low toxicity. However, its high cost and limited availability may limit its use in some experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. Studies are also needed to determine the optimal dosage and administration route for Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate in various diseases. Additionally, the development of more efficient and cost-effective synthesis methods for Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate may increase its availability for research and potential clinical use.
Conclusion:
In conclusion, Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate is a synthetic compound that has potential therapeutic applications in various fields of medicine. Its antioxidant and anti-inflammatory properties make it a potential candidate for the treatment of diseases associated with oxidative stress and inflammation. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate can be synthesized through a multi-step process involving the reaction of various reagents. The initial step involves the reaction of ethyl 3-bromo-2-(2,2-dimethylpropanoylamino)propanoate with sodium thiolate to produce ethyl 3-(2-mercapto-2-methylpropanamido)propanoate. This intermediate is then reacted with acetic anhydride to produce ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate, which is the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate has been extensively studied in various scientific fields, including biochemistry, pharmacology, and medicine. It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders. Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate has been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of diseases associated with oxidative stress and inflammation.
Eigenschaften
CAS-Nummer |
144965-09-3 |
|---|---|
Produktname |
Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate |
Molekularformel |
C15H26N2O5S |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate |
InChI |
InChI=1S/C15H26N2O5S/c1-7-22-12(19)11(17-14(21)15(4,5)6)8-23-13(20)9(2)16-10(3)18/h9,11H,7-8H2,1-6H3,(H,16,18)(H,17,21) |
InChI-Schlüssel |
UPTPRIZTFCXRGR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CSC(=O)C(C)NC(=O)C)NC(=O)C(C)(C)C |
Kanonische SMILES |
CCOC(=O)C(CSC(=O)C(C)NC(=O)C)NC(=O)C(C)(C)C |
Synonyme |
pivaloyl-S-(N'-acetylalanyl)-cysteine ethyl ester SPM 5267 SPM-5267 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




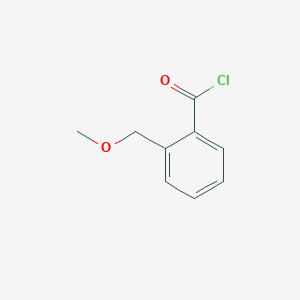

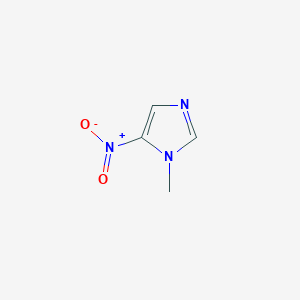
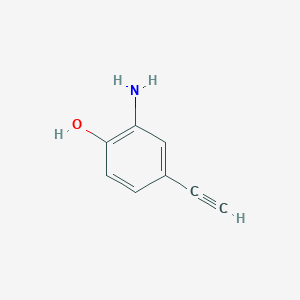
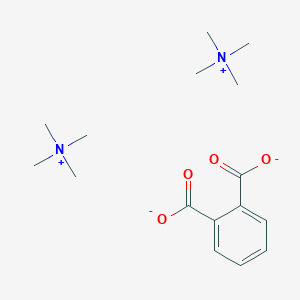

![[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B135263.png)
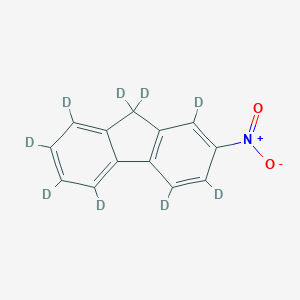

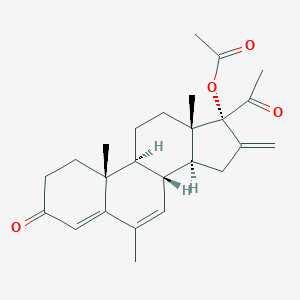
![Methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B135272.png)

